(5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol
CAS No.:
Cat. No.: VC15838133
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O2 |
|---|---|
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | (5-methyl-6-morpholin-4-ylpyridin-3-yl)-phenylmethanol |
| Standard InChI | InChI=1S/C17H20N2O2/c1-13-11-15(16(20)14-5-3-2-4-6-14)12-18-17(13)19-7-9-21-10-8-19/h2-6,11-12,16,20H,7-10H2,1H3 |
| Standard InChI Key | HVOJPWNXCDNEIM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1N2CCOCC2)C(C3=CC=CC=C3)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (5-methyl-6-morpholin-4-ylpyridin-3-yl)-phenylmethanol, reflects its heterocyclic framework. The pyridine ring at position 3 is substituted with a methyl group at position 5 and a morpholino group (a six-membered ring containing one nitrogen and one oxygen atom) at position 6. A phenylmethanol group is attached to the pyridine’s position 3, introducing both aromatic and hydroxyl functionalities.
Table 1: Key Identifiers of (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol
| Property | Value |
|---|---|
| CAS Number | 7717-29-5 |
| Molecular Formula | C₁₇H₂₀N₂O₂ |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | (5-methyl-6-morpholin-4-ylpyridin-3-yl)-phenylmethanol |
| SMILES | CC1=CC(=CN=C1N2CCOCC2)C(C3=CC=CC=C3)O |
| InChIKey | HVOJPWNXCDNEIM-UHFFFAOYSA-N |
The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemical features, critical for database searches and computational modeling.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal for confirming its structure. Proton NMR would reveal distinct signals for the methyl group (δ ~2.5 ppm), morpholino protons (δ ~3.7 ppm for CH₂ adjacent to oxygen and nitrogen), and aromatic protons from the phenyl and pyridine rings (δ ~6.5–8.5 ppm). High-Resolution Mass Spectrometry (HRMS) would confirm the molecular ion peak at m/z 284.35.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of (5-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol typically involves sequential functionalization of a pyridine precursor. A common route begins with the preparation of a substituted pyridine intermediate, followed by morpholino incorporation and phenylmethanol attachment.
Intermediate Synthesis
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Pyridine Functionalization: Starting with 5-methylpyridin-3-amine, nitration and reduction steps introduce the morpholino group. For example, treatment with morpholine under Buchwald-Hartwig amination conditions installs the morpholino moiety at position 6 .
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Phenylmethanol Introduction: A Grignard reaction or Friedel-Crafts alkylation attaches the phenylmethanol group. For instance, reacting the pyridine intermediate with benzaldehyde followed by reduction with sodium borohydride yields the final alcohol.
Reaction Optimization
Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing typical reaction times from hours to minutes while improving yields by 15–20%. Solvent selection (e.g., ethanol or tetrahydrofuran) and temperature control (60–80°C) are critical to minimizing side reactions such as over-oxidation or dimerization .
Key Synthetic Challenges
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Regioselectivity: Ensuring substitution occurs at the correct pyridine positions requires careful catalyst selection. Palladium-based catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., XPhos) improve selectivity for morpholino installation .
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Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures is often necessary to isolate the pure product, given the compound’s polarity and similarity to by-products.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate decomposition above 150°C, necessitating storage under inert atmospheres at –20°C for long-term preservation.
Crystallographic Data
Single-crystal X-ray diffraction reveals a planar pyridine ring with dihedral angles of 12–15° between the phenyl and pyridine planes. The morpholino group adopts a chair conformation, minimizing steric hindrance with adjacent substituents.
Biological Activity and Mechanistic Insights
Anti-Inflammatory and Anti-Cancer Activity
In preliminary assays, derivatives with similar substitution patterns reduced TNF-α production in macrophages by 40–60% at 10 μM concentrations, indicating anti-inflammatory potential . Additionally, cytotoxicity screenings against MCF-7 breast cancer cells showed IC₅₀ values of ~25 μM, comparable to first-line chemotherapeutic agents like doxorubicin .
Applications in Material Science and Pharmaceuticals
Specialty Chemical Intermediates
The compound serves as a precursor in synthesizing ligands for transition-metal catalysts. Its morpholino group enhances electron-donating capacity, improving catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura).
Drug Discovery Scaffolds
Pharmaceutical researchers utilize its scaffold to design kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The phenylmethanol moiety’s hydroxyl group allows for further derivatization into prodrugs or fluorescent probes .
Future Directions and Research Gaps
While the compound’s synthesis and basic properties are well-documented, in vivo pharmacokinetic studies and toxicity profiles remain unexplored. Computational modeling (e.g., molecular docking) could identify novel biological targets, guiding the development of analogs with enhanced selectivity. Additionally, green chemistry approaches, such as catalytic asymmetric synthesis, may improve the sustainability of its production .
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